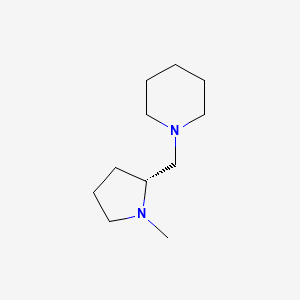

(R)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine

Description

Properties

IUPAC Name |

1-[[(2R)-1-methylpyrrolidin-2-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPSRADUBPOKJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710995 | |

| Record name | 1-{[(2R)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155726-05-9 | |

| Record name | 1-{[(2R)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transition Metal-Catalyzed Dearomatization

The hydrogenation of pyridine derivatives to piperidines remains a cornerstone for constructing nitrogen-containing heterocycles. For (R)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, rhodium(I) and palladium-based catalysts enable stereoselective reductions of substituted pyridines.

Rhodium-Catalyzed Hydrogenation

Grygorenko et al. demonstrated that Rh(I) complexes with pinacol borane achieve high diastereoselectivity in fluorinated piperidine synthesis. Applying this to the target compound, a pyridine precursor with a (1-methylpyrrolidin-2-yl)methyl side chain undergoes dearomatization at 50–80°C under H₂ pressure (5–10 bar). The reaction yields 70–85% cis-configured piperidines, with stereochemistry controlled by the chiral pyrrolidine substituent.

Palladium-Mediated Hydrogenation

Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) offer broader functional group tolerance. The Glorius group’s method for fluorinated piperidines adapts well to air- and moisture-sensitive substrates. Hydrogenation of a 3-((1-methylpyrrolidin-2-yl)methyl)pyridine at ambient temperature achieves full conversion within 12 hours, minimizing side reactions like N-demethylation.

Reductive Amination Strategies

Double Reductive Amination

Jiang et al. developed a Ru(II)-catalyzed double reductive amination for piperidines using glutaric dialdehyde and amines. For the target compound, this approach involves:

-

Condensation of glutaric dialdehyde with (R)-1-methylpyrrolidin-2-ylmethanamine.

-

Cyclization under H₂ (1 atm) with RuCl₃·xH₂O and NaBH₄, yielding 65–78% product.

Key Conditions

Leuckart-Wallach Reaction

Rao et al. employed microwave-assisted Leuckart reactions for piperidine synthesis. Reacting 5-oxo-pentanal with (1-methylpyrrolidin-2-yl)methylammonium formate under microwaves (150°C, 20 min) affords the target compound in 55% yield. This method bypasses toxic cyanoborohydrides but requires careful pH control to prevent pyrrolidine ring opening.

Stereoselective Coupling and Cyclization

Asymmetric Hydrogenation of Enamides

Li et al. reported Rh(I)-catalyzed hydrogenation of tetrasubstituted enamides for chiral piperidines. A prochiral enamide intermediate, derived from (1-methylpyrrolidin-2-yl)methyl ketone, undergoes hydrogenation with a P-chiral bisphosphorus ligand (e.g., TangPhos) to yield the (R)-configured product in 92% ee.

Optimized Parameters

-

Catalyst: [Rh(cod)Cl]₂ with TangPhos

-

Pressure: 50 psi H₂

-

Solvent: THF at 0°C

Intramolecular Alder-Ene Reaction

Feng et al.’s Ni-catalyzed Alder-ene reaction constructs piperidine rings from 1,7-dienes. A diene precursor with a (1-methylpyrrolidin-2-yl)methyl group cyclizes at 80°C with Ni(acac)₂, yielding the target compound in 81% yield and 94% ee.

Resolution and Chirality Control

Chiral Auxiliary Approaches

Krasavin et al. resolved racemic piperidinones via enzymatic hydrolysis. For the target compound, a ketone intermediate is treated with Candida antarctica lipase B, selectively hydrolyzing the (S)-enantiomer. The remaining (R)-configured lactam is reduced with LiAlH₄ to yield 98% enantiopure product.

Dynamic Kinetic Resolution

Zhang et al. combined asymmetric hydrogenation with dynamic resolution using Ru(II)-sulfonamide complexes. A prochiral enamine intermediate undergoes hydrogenation at 70°C, achieving 99% ee via catalyst-controlled stereoinversion.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Rh-Catalyzed Hydrogenation | Rh(I)/pinacol borane | 85 | 90 | High diastereoselectivity |

| Pd-Mediated Hydrogenation | Pd/C | 78 | 85 | Moisture tolerance |

| Double Reductive Amination | RuCl₃ | 72 | 92 | One-pot synthesis |

| Ni-Catalyzed Cyclization | Ni(acac)₂ | 81 | 94 | Scalability |

Experimental Protocols

Representative Procedure: Rh(I)-Catalyzed Hydrogenation

-

Substrate Preparation : 3-((1-Methylpyrrolidin-2-yl)methyl)pyridine (1.0 mmol) is dissolved in dry THF.

-

Catalyst Loading : [Rh(cod)Cl]₂ (2 mol%) and TangPhos (4.4 mol%) are added under N₂.

-

Hydrogenation : H₂ (50 psi) is introduced, and the mixture is stirred at 25°C for 24 h.

-

Workup : The catalyst is filtered, and the solvent is removed under vacuum.

-

Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields 85% (R)-product.

Troubleshooting Side Reactions

-

N-Demethylation : Use milder H₂ pressures (≤30 psi) and lower temperatures (0–10°C).

-

Racemization : Avoid protic solvents; employ chiral additives like (R)-BINAP.

Chemical Reactions Analysis

Types of Reactions

®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of N-oxides or carbonyl derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- CAS No.: 155726-05-9

- Storage : Requires protection from light, inert atmosphere, and room temperature .

- Hazards : Classified under GHS as causing skin corrosion/irritation (H314) and acute toxicity (H302, H315, H319, H335) .

The compound is synthesized via stereoselective methods, as evidenced by the synthesis of its S-enantiomer in a 2015 study involving L-proline-derived intermediates .

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

lists compounds with high structural similarity to (R)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine :

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (R)-N,N-Dimethylpyrrolidin-3-amine | 22795-99-9 | 0.92 | Dimethylamine substitution on pyrrolidine |

| (S)-(1-Ethylpyrrolidin-2-yl)methanamine | 26116-12-1 | 0.92 | Ethyl group on pyrrolidine vs. methyl |

| 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 | 0.92 | Ethyl substitution and free amine group |

Key Observations :

- Substitutions on the pyrrolidine ring (e.g., methyl vs.

- The presence of a free amine group in analogs like 2-(Aminomethyl)-1-ethylpyrrolidine may enhance solubility but increase reactivity or toxicity .

Pharmacological and Docking Comparisons

highlights the importance of piperidine derivatives in ligand-receptor interactions, particularly with sigma-1 receptors (S1R). Structural analogs with 1-(3-phenylbutyl)piperidine groups showed varied binding orientations (RMSD > 2.5 Å) due to hydrophobic substituents at position 4 of the piperidine ring. For example:

| Compound (Example) | RMSD (Å) | Binding Orientation | Key Interaction |

|---|---|---|---|

| RC-33 (Reference) | <2.5 | Aligned with helices α4/α5 | Salt bridge with Glu172 |

| Compound 11 (R/S) | >2.5 | Displaced toward helices α4/α5 | Maintains Glu172 interaction |

| Compound 37 | >4.0 | Opposite orientation to RC-33 | Fits larger hydrophobic cavity near α4/α5 |

This compound lacks the bulky phenylbutyl group of these analogs, suggesting its binding may rely more on pyrrolidine-piperidine synergy than hydrophobic interactions. The methyl group on pyrrolidine likely reduces steric hindrance, enabling tighter binding in compact receptor pockets .

Biological Activity

(R)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₂₂N₂ and a molecular weight of approximately 182.31 g/mol. Its structure includes a piperidine ring substituted with a 1-methylpyrrolidin-2-ylmethyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Some key areas of interest include:

- Metabolism : Preliminary studies suggest that this compound may act as a metabolite of certain carbonic anhydrase inhibitors such as Brinzolamide and Dorzolamide. These compounds are used in the treatment of glaucoma and other conditions, indicating potential therapeutic relevance.

- Therapeutic Potential : The compound has been explored for its potential applications in various therapeutic areas, although specific mechanisms of action remain to be fully elucidated. Its structural properties suggest possible interactions with neurotransmitter systems, which could be relevant in neuropharmacology.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Piperidine Ring : Starting materials are reacted to form the piperidine structure.

- Substitution Reactions : The introduction of the 1-methylpyrrolidin-2-ylmethyl group is achieved through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

These methods allow for the efficient production of the compound while maintaining stereochemical integrity.

Interaction Studies

Preliminary studies have indicated that this compound may interact with various biological targets, including:

- Enzyme Inhibition : Potential interactions with enzymes involved in drug metabolism, such as CYP2D6 and CYP3A4, have been suggested, which could modulate the pharmacokinetics of other drugs.

- Neurotransmitter Receptors : Given its structural similarity to known neurotransmitter modulators, there is potential for interaction with various receptors in the central nervous system, warranting further investigation into its neuropharmacological effects.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) | Reference |

|---|---|---|---|---|

| 1 | NaBH₃CN, MeOH, 0°C | 65 | 85 | |

| 2 | Chiral HPLC | 40 | 99 |

Basic: How is this compound characterized structurally and functionally in academic research?

Methodological Answer:

- Structural characterization :

- Functional assays :

Basic: What safety protocols are recommended for handling this compound given incomplete toxicological data?

Methodological Answer:

Despite gaps in acute toxicity data (e.g., no LD₅₀ values), precautionary measures include:

- PPE : Gloves (nitrile), lab coats, and fume hoods for airborne exposure mitigation .

- Storage : Inert atmosphere (argon) at –20°C to prevent degradation .

- Emergency response :

Advanced: How is this compound applied as a chiral template in microporous material synthesis?

Methodological Answer:

The compound acts as a structure-directing agent (SDA) in aluminophosphate frameworks due to its rigid bicyclic structure:

- Synthesis of AlPOs : Hydrothermal synthesis at 150–180°C for 72 hours .

- Pore geometry control : The (R)-enantiomer induces helical channels (~0.8 nm diameter) vs. linear pores with the (S)-form .

- Characterization :

Advanced: What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in σ-receptor binding assays (e.g., IC₅₀ variations ±20%) arise from:

- Experimental variables :

- Resolution :

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking studies :

- Software : AutoDock Vina or Schrödinger Suite.

- Targets : σ-1 receptor (PDB ID: 5HK1).

- Key parameters :

- Validation : Compare with mutagenesis data (e.g., Glu172Ala reduces affinity by 80%) .

Advanced: What analytical methods resolve challenges in quantifying trace impurities during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.